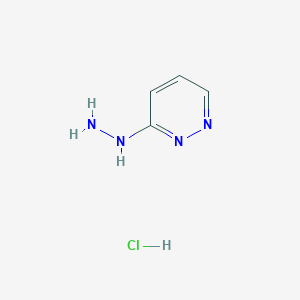

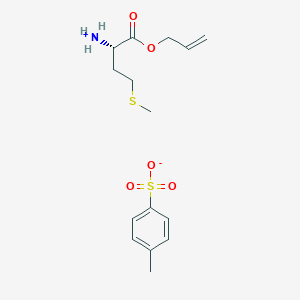

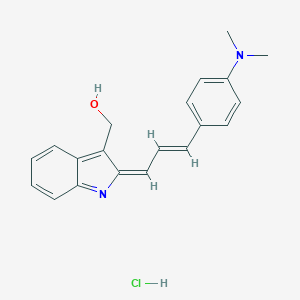

![molecular formula C6H4N2OS B045997 Imidazo[2,1-b]thiazole-6-carbaldehyde CAS No. 120107-61-1](/img/structure/B45997.png)

Imidazo[2,1-b]thiazole-6-carbaldehyde

Overview

Description

Imidazo[2,1-b]thiazole-6-carbaldehyde (ITC) is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a heterocyclic aldehyde with a five-membered ring and two nitrogen atoms, which is a key structural feature for many other biologically active compounds. ITC has been extensively studied in the past few decades for its potential applications in the synthesis of various compounds. In addition, ITC has been investigated for its biochemical and physiological effects, as well as its potential applications in scientific research.

Scientific Research Applications

Agricultural Applications : Imidazo[2,1-b]thiazole derivatives have been shown to be effective as herbicides, particularly in paddy field treatment, sand, and water culture. Some derivatives are active in preemergence treatment, suggesting their utility in controlling weed growth in agriculture (Andreani et al., 1991).

Pharmaceutical Research : These compounds have demonstrated potential as pharmaceutical agents. For example, 2-cyclohexyl-6-(2-oxo-2H-chromen-3-yl)-imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde shows promise due to its pharmacophoric substituent and crystal properties (Begum et al., 2007). Additionally, derivatives of Imidazo[2,1-b]thiazoles are being investigated for their ability to stimulate endothelial nitric oxide synthase expression, which can be beneficial in treating various diseases (Karimian, 2009).

Antimicrobial and Antifungal Activity : Certain Imidazo[2,1-b][1,3,4]thiadiazole derivatives show promising anti-tuberculosis and antifungal activity, making them potential candidates for developing new antimicrobial drugs (Syed et al., 2018).

Antitumor Activity : Guanylhydrazones from imidazo[2,1-b]thiazoles and thiazolo[2',3':2,3]imidazo[4,5-c]quinoline have shown potential antitumor activity by inhibiting mitochondrial Complex III and inducing apoptosis (Andreani et al., 2005).

Chemical Synthesis and Modifications : Imidazo[2,1-b]thiazole derivatives, particularly those with 6-substituents, have been studied for their reactivity, showing a preference for bromination at position 5 and easy conversion into 5-trifluoroacetyl compounds and 5-thiocyanates (O'daly et al., 1991).

Environmental Monitoring : An imidazo[2,1-b]thiazole-based sensor, X[Al3+], has been developed to effectively detect and differentiate between Al3+, F, and PPi in tap water. This suggests its potential application in environmental monitoring and water quality assessment (Consty et al., 2020).

Mechanism of Action

Mode of Action

It’s worth noting that similar imidazothiazole derivatives have been shown to stimulate human constitutive androstane receptor (car) nuclear translocation , which could suggest a potential interaction pathway for Imidazo[2,1-b]thiazole-6-carbaldehyde.

Biochemical Pathways

The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .

Result of Action

Similar imidazothiazole derivatives have shown cytotoxic activity on cancer cells , suggesting that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

Imidazo[2,1-b]thiazole-6-carbaldehyde has been found to interact with various enzymes and proteins. For instance, it has been shown to have antimycobacterial properties, suggesting that it interacts with enzymes or proteins involved in the survival and replication of Mycobacterium tuberculosis .

Cellular Effects

This compound has been shown to have significant activity against Mycobacterium tuberculosis, with no acute cellular toxicity observed towards the MRC-5 lung fibroblast cell line . This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism in a way that is detrimental to Mycobacterium tuberculosis but not to human cells .

Molecular Mechanism

It has been suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

imidazo[2,1-b][1,3]thiazole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2OS/c9-4-5-3-8-1-2-10-6(8)7-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBDPAAWKNKEKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC(=CN21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406891 | |

| Record name | imidazo[2,1-b]thiazole-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120107-61-1 | |

| Record name | imidazo[2,1-b]thiazole-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.